1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone 1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC4049072
InChI: InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3
SMILES: CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Molecular Formula: C9H6ClNOS
Molecular Weight: 211.67 g/mol

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone

CAS No.:

Cat. No.: VC4049072

Molecular Formula: C9H6ClNOS

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone -

Specification

Molecular Formula C9H6ClNOS
Molecular Weight 211.67 g/mol
IUPAC Name 1-(2-chloro-1,3-benzothiazol-5-yl)ethanone
Standard InChI InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3
Standard InChI Key GOADXEZFBWBZKY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC(=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone (C₉H₆ClNOS) features a benzothiazole core fused with a ketone group at the 5-position and a chlorine atom at the 2-position. The benzothiazole moiety consists of a six-membered benzene ring fused to a five-membered thiazole ring containing sulfur and nitrogen atoms. The chlorine substituent enhances electrophilicity, while the acetyl group introduces reactivity for further functionalization.

Key Structural Attributes:

  • Molecular Formula: C₉H₆ClNOS

  • Molecular Weight: 211.67 g/mol

  • IUPAC Name: 1-(2-chloro-1,3-benzothiazol-5-yl)ethan-1-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The acetyl group (-COCH₃) appears as a singlet at δ 2.6–2.8 ppm. Aromatic protons resonate between δ 7.2–8.3 ppm, with splitting patterns dependent on substitution .

  • ¹³C NMR: The carbonyl carbon of the acetyl group exhibits a signal at δ 195–205 ppm, while the benzothiazole carbons appear between δ 110–150 ppm .

Infrared (IR) Spectroscopy

A strong absorption band at ~1680 cm⁻¹ corresponds to the ketone (C=O) stretch. The C-Cl vibration appears at ~550–650 cm⁻¹ .

Mass Spectrometry

The molecular ion peak is observed at m/z 212 (C₉H₆ClNOS⁺). Fragment ions at m/z 167 and 139 arise from cleavage of the acetyl group and benzothiazole ring, respectively .

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

A widely used method involves the acylation of 2-chlorobenzo[d]thiazole with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). The reaction proceeds via electrophilic substitution at the 5-position of the benzothiazole ring :

2-Chlorobenzo[d]thiazole+CH₃COClAlCl₃1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone\text{2-Chlorobenzo[d]thiazole} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone}

Key Conditions:

  • Solvent: Dichloromethane or nitrobenzene

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 60–75% after purification by column chromatography .

Sandmeyer Reaction

An alternative route employs the Sandmeyer reaction to introduce the chlorine substituent post-acyclization. This method is advantageous for regioselective chlorination :

  • Acylation: 5-Acetylbenzo[d]thiazole is synthesized via Friedel-Crafts acylation.

  • Chlorination: Treatment with CuCl₂/HCl introduces chlorine at the 2-position.

Optimization Note:

  • Excess CuCl₂ (1.5 equivalents) improves yield to 80% .

Electrophilic Aromatic Substitution

The acetyl group activates the benzothiazole ring toward electrophilic attack. The 5-position is favored due to resonance stabilization from the thiazole nitrogen .

Chlorination Dynamics

Chlorine incorporation at the 2-position is guided by:

  • Electronic Effects: The electron-withdrawing nature of the thiazole nitrogen directs electrophiles to the ortho position.

  • Steric Factors: Minimal steric hindrance at the 2-position compared to the 4- or 7-positions .

Industrial and Research Applications

Pharmaceutical Intermediate

1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone serves as a precursor for:

  • Antiviral Agents: Functionalization at the acetyl group yields prodrugs targeting viral proteases .

  • Kinase Inhibitors: Coupling with pyrimidine scaffolds produces tyrosine kinase inhibitors (e.g., for EGFR) .

Material Science

  • Luminescent Materials: Coordination with transition metals (e.g., Ru(II)) generates complexes with tunable emission properties .

  • Polymer Additives: Incorporation into polyurethanes enhances thermal stability (decomposition temperature >300°C) .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing substitution at the 4- and 7-positions remains a hurdle.

  • Scalability: Low yields (<50%) in multi-step syntheses necessitate catalyst optimization .

Research Opportunities

  • Computational Modeling: Density functional theory (DFT) studies could predict reactive sites for targeted functionalization.

  • In Vivo Studies: Preclinical testing of toxicity and pharmacokinetics is critical for therapeutic development.

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